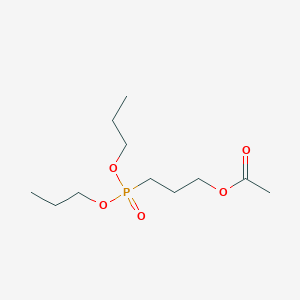
3-(Dipropoxyphosphoryl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C11H23O5P. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropoxyphosphoryl)propyl acetate typically involves the esterification of 3-(Dipropoxyphosphoryl)propyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dipropoxyphosphoryl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dipropoxyphosphoryl)propyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-(Dipropoxyphosphoryl)propyl acetate involves its hydrolysis by esterases to release 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme . The released products can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Similar ester with a simpler structure.
Methyl acetate: Another simple ester with similar properties.
Butyl acetate: A longer-chain ester with different physical properties.
Uniqueness
3-(Dipropoxyphosphoryl)propyl acetate is unique due to the presence of the dipropoxyphosphoryl group, which imparts distinct chemical and physical properties. This group can participate in additional reactions compared to simpler esters, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
88584-97-8 |
|---|---|
Formule moléculaire |
C11H23O5P |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
3-dipropoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C11H23O5P/c1-4-7-15-17(13,16-8-5-2)10-6-9-14-11(3)12/h4-10H2,1-3H3 |
Clé InChI |
LIOGQTUZCLKYJV-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CCCOC(=O)C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


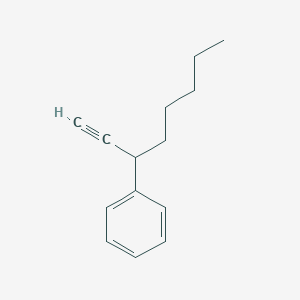
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
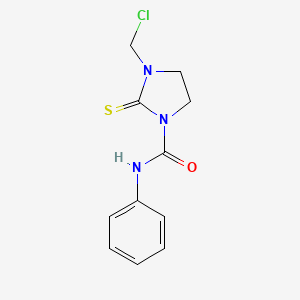
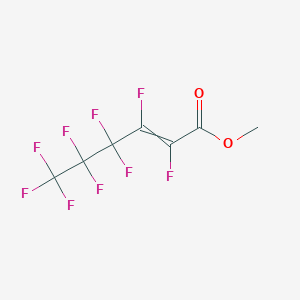

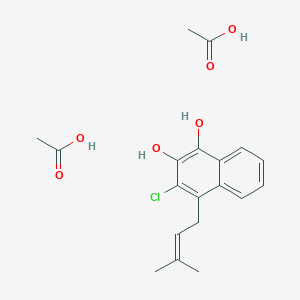
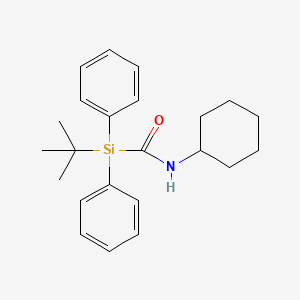
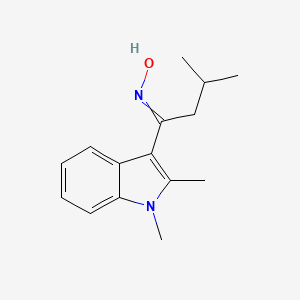
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
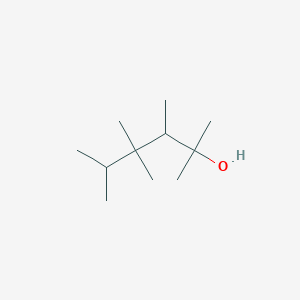
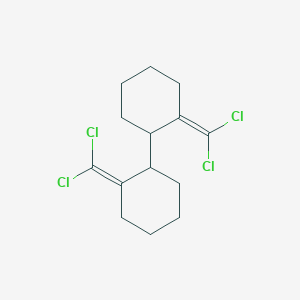
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)
